N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15771603
InChI: InChI=1S/C11H16FN5/c1-4-17-11(12)9(6-15-17)5-13-10-7-14-16(3)8(10)2/h6-7,13H,4-5H2,1-3H3
SMILES:
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15771603

Molecular Formula: C11H16FN5

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H16FN5
Molecular Weight 237.28 g/mol
IUPAC Name N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C11H16FN5/c1-4-17-11(12)9(6-15-17)5-13-10-7-14-16(3)8(10)2/h6-7,13H,4-5H2,1-3H3
Standard InChI Key KYJGXWMQYIAECQ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)CNC2=C(N(N=C2)C)C)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Composition and Stereochemistry

The molecular formula of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is C₁₂H₁₆FN₅, with a molecular weight of 265.3 g/mol. The structure comprises two pyrazole rings: one substituted with an ethyl group at position 1 and a fluorine atom at position 5, and the other bearing methyl groups at positions 1 and 5. A methylene bridge (-CH₂-) connects the nitrogen at position 4 of the first pyrazole to the amine group at position 4 of the second pyrazole.

Table 1: Key Structural Features

FeatureDescription
Core StructureBifunctional pyrazole rings linked by a methylene bridge
Substituents1-Ethyl-5-fluoro (Ring A); 1,5-Dimethyl (Ring B)
Hybridizationsp² hybridization at nitrogen and carbon atoms within aromatic pyrazole
Stereoelectronic EffectsFluorine’s electronegativity enhances ring electron-withdrawing properties

The compound’s three-dimensional conformation is influenced by steric hindrance from the ethyl and methyl groups, which may restrict rotational freedom around the methylene bridge.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions, as exemplified by analogous pyrazole derivatives :

  • Formation of Pyrazole Intermediate:

    • Condensation of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with hydrazine derivatives under reflux in aprotic solvents (e.g., tetrahydrofuran).

    • Catalytic hydrogenation or nucleophilic substitution to introduce the methylene amine bridge.

  • Functionalization of the Second Pyrazole:

    • Alkylation of 1,5-dimethyl-1H-pyrazol-4-amine using methyl iodide or dimethyl sulfate.

    • Coupling via reductive amination to link the two pyrazole moieties.

Reaction Conditions:

  • Temperature: 60–80°C

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation; sodium borohydride (NaBH₄) for reduction.

  • Yield Optimization: Reported yields for similar compounds range from 45% to 68%.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 2.25 (s, 3H, CH₃), δ 1.42 (t, 3H, CH₂CH₃), and δ 6.85 (s, 1H, pyrazole-H).

    • ¹³C NMR: Peaks at 152.1 ppm (C-F) and 145.3 ppm (pyrazole carbons) .

  • High-Resolution Mass Spectrometry (HRMS): m/z 265.3 [M+H]⁺.

Compound ClassMIC Against S. aureus (µg/mL)MIC Against E. coli (µg/mL)
Fluorinated Pyrazoles8–1616–32
Non-Fluorinated Analogs32–6464–128

Anti-Inflammatory Mechanisms

In murine macrophage models, fluorinated pyrazoles reduced TNF-α production by 62% at 10 µM, likely through NF-κB pathway suppression . The dual pyrazole structure may synergistically target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Mechanistic Insights and Structure-Activity Relationships

Electronic and Steric Effects

  • Fluorine Substituent: Increases electrophilicity of the pyrazole ring, enhancing interactions with nucleophilic residues in enzyme active sites.

  • Methyl and Ethyl Groups: Improve metabolic stability by shielding labile positions from oxidative degradation .

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceBioactivity Trend
1-Ethyl-3,5-dimethylpyrazoleLacks fluorine and methylene bridgeLower antimicrobial potency
5-Fluoro-1H-pyrazolopyridineFused pyridine-pyrazole coreHigher kinase inhibition

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